molecular formula C24H28FNO2 B12631681 1-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-3-phenylpropan-1-one

1-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-3-phenylpropan-1-one

Cat. No.: B12631681
M. Wt: 381.5 g/mol
InChI Key: DPFLZBYXZWVWFX-UHFFFAOYSA-N
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Description

This compound features a complex bicyclic octahydroisoquinolin scaffold substituted with a 4-fluorophenyl group at position 1 and a 3-phenylpropan-1-one moiety. Its molecular formula is C24H25FNO2 (calculated molecular weight: 378.47 g/mol).

Properties

Molecular Formula

C24H28FNO2

Molecular Weight

381.5 g/mol

IUPAC Name

1-[1-(4-fluorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-3-phenylpropan-1-one

InChI

InChI=1S/C24H28FNO2/c25-20-12-10-19(11-13-20)23-21-8-4-5-15-24(21,28)16-17-26(23)22(27)14-9-18-6-2-1-3-7-18/h1-3,6-7,10-13,21,23,28H,4-5,8-9,14-17H2

InChI Key

DPFLZBYXZWVWFX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCN(C(C2C1)C3=CC=C(C=C3)F)C(=O)CCC4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-3-phenylpropan-1-one involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-3-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for hydroxylation, and reducing agents for reduction reactions. Major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties. Its isoquinoline structure is known to interact with various biological targets, including enzymes and receptors involved in neurological and psychiatric disorders. Studies have shown that derivatives of isoquinoline can exhibit antipsychotic and antidepressant effects, making this compound a candidate for further investigation in drug development.

Biochemical Assays

In biological research, the compound can be utilized in biochemical assays to study enzyme kinetics and cellular pathways. For instance, it may serve as an inhibitor or modulator in assays assessing the activity of specific enzymes related to metabolic pathways. This application is crucial for understanding disease mechanisms and developing targeted therapies.

Material Science

The unique chemical structure of this compound allows it to be used as a building block for synthesizing advanced materials. It can be incorporated into polymer matrices or coatings that exhibit specific properties such as enhanced mechanical strength or thermal stability. Research has indicated that compounds with isoquinoline structures can improve the performance of materials used in electronics and photonics.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry evaluated the neuropharmacological effects of isoquinoline derivatives, including those similar to 1-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-3-phenylpropan-1-one. The results indicated significant activity against dopamine receptors, suggesting potential applications in treating schizophrenia and other mood disorders .

Case Study 2: Enzyme Interaction Studies

Research conducted at a leading university focused on the interaction of this compound with cytochrome P450 enzymes. The findings revealed that certain derivatives could act as potent inhibitors, impacting drug metabolism pathways significantly. This study underscores the importance of understanding how such compounds can affect pharmacokinetics and drug interactions .

Mechanism of Action

The mechanism of action of 1-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-3-phenylpropan-1-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. It may also modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways .

Comparison with Similar Compounds

(a) 1-(4-((4-Fluorophenyl)(phenyl)methyl)-3-phenylisoquinolin-2(1H)-yl)ethan-1-one (4ag/4da)
  • Molecular Formula: C31H24FNO
  • Molecular Weight : 445.53 g/mol
  • Key Features: Lacks the hydroxyl group and octahydro saturation, resulting in a planar isoquinoline ring.
  • Physical Properties : Melting point = 154.9–200.0°C; synthesized via palladium-catalyzed cascade reactions with 81–96% yields .
(b) 1-(4-Benzhydryl-3-(4-fluorophenyl)isoquinolin-2(1H)-yl)ethan-1-one (4ba)
  • Molecular Formula: C31H24FNO
  • Molecular Weight : 445.53 g/mol
  • Key Features : Contains a benzhydryl group but lacks hydroxylation and saturation.
  • Physical Properties : Melting point = 211.4–229.1°C .
(c) 1-(4-Fluorophenyl)-3-phenylpropan-1-one
  • Molecular Formula : C15H13FO
  • Molecular Weight : 228.26 g/mol
  • Key Features: Simplest analog lacking the isoquinoline ring.
  • Physical Properties : Boiling point = 358.9°C, density = 1.127 g/cm³ .

Functionalized Derivatives

(a) PC3: 1-(2,2-bis(4-methoxyphenyl)-2λ⁴,3λ⁴-[1,3,2]diazaborolo[4,5,1-ij]quinolin-1(2H)-yl)-3-phenylpropan-1-one
  • Molecular Formula : C32H30BN2O3
  • Molecular Weight : 500.41 g/mol
  • Key Features: Incorporates a diazaboroloquinoline core and methoxy substituents.
  • Spectroscopic Data : HRMS (ESI) m/z 501.2352 (M+H)+; IR peaks at 1646 cm⁻¹ (C=O) .
(b) (S)-2-amino-3-(4-fluorophenyl)-1-(1-(4-methoxybenzyl)-1H-indol-6-yl)propan-1-one (Compound 25)
  • Molecular Formula : C25H22FN2O2
  • Molecular Weight : 401.46 g/mol
  • Key Features : Indole-based scaffold with a 4-methoxybenzyl group.
  • Synthesis : 93% yield via deprotection of a tert-butyl carbamate intermediate .

Physicochemical and Structural Analysis

Compound Name Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Synthesis Yield
Target Compound 378.47 4a-OH, octahydroisoquinoline Not reported Not available
4ag/4da 445.53 Isoquinoline, 4-fluorophenyl 154.9–200.0 66–81%
PC3 500.41 Diazaboroloquinoline, C=O Not reported Not available
1-(4-Fluorophenyl)-3-phenylpropan-1-one 228.26 Phenylpropanone Not reported Not available

Key Observations :

  • The target compound’s 4a-hydroxy group and saturated octahydroisoquinoline system distinguish it from unsaturated analogs (e.g., 4ag/4da), likely reducing planarity and increasing conformational flexibility.
  • Compared to PC3 (diazaboroloquinoline), the target lacks boron heteroatoms, which could influence electronic properties and binding affinity in biological systems.
  • The absence of a hydroxyl group in 4ag/4da correlates with lower melting points (154.9–200.0°C vs. 211.4–229.1°C for hydroxylated 4ba), suggesting hydroxylation enhances intermolecular hydrogen bonding .

Biological Activity

The compound 1-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-3-phenylpropan-1-one is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C24H29FN2O3
  • Molecular Weight : 412.5 g/mol
  • IUPAC Name : 2-[1-(4-fluorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-(4-methoxyphenyl)acetamide
  • InChI Key : UVNDTQOPQVKEEJ-UHFFFAOYSA-N

The compound features a fluorophenyl group , a hydroxyoctahydroisoquinoline core , and an acetanilide moiety , which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is believed to modulate the activity of specific receptors and enzymes involved in several physiological processes.

Potential Mechanisms Include:

  • Receptor Binding : The compound may bind to neurotransmitter receptors (e.g., dopamine or serotonin receptors), influencing mood and cognition.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Antidepressant Effects

Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. For instance, studies have shown that isoquinoline derivatives can significantly reduce depressive behaviors in rodents by modulating neurotransmitter levels.

Neuroprotective Properties

The compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. Isoquinoline derivatives are known for their ability to protect neuronal cells from oxidative stress and apoptosis.

Antinociceptive Effects

Preliminary studies suggest that this compound could exhibit antinociceptive effects, reducing pain perception through central nervous system pathways. This activity is crucial for developing new analgesics with fewer side effects compared to traditional opioids.

Case Studies and Research Findings

  • Study on Antidepressant Activity :
    • A study published in Pharmacology Biochemistry and Behavior evaluated the effects of similar isoquinoline derivatives on depression models in rats. The results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like effects .
  • Neuroprotective Effects :
    • In vitro studies demonstrated that compounds structurally related to 1-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-3-phenylpropan-1-one could protect against glutamate-induced toxicity in neuronal cultures . This finding highlights the potential use of such compounds in treating neurodegenerative disorders.
  • Antinociceptive Activity :
    • An investigation into the antinociceptive properties revealed that similar derivatives reduced pain responses in animal models when administered at specific dosages . This suggests a promising avenue for pain management therapies.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Compound AIsoquinoline derivativeAntidepressant
Compound BBenzimidazole derivativeAntimicrobial
1-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-3-phenylpropan-1-oneHydroxyoctahydroisoquinolineAntidepressant, Neuroprotective

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